SSR 69071 SSR 69071 6-methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one is a pyridopyrimidine.
Brand Name: Vulcanchem
CAS No.: 344930-95-6
VCID: VC0004513
InChI: InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3
SMILES: CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5
Molecular Formula: C27H32N4O7S
Molecular Weight: 556.6 g/mol

SSR 69071

CAS No.: 344930-95-6

Cat. No.: VC0004513

Molecular Formula: C27H32N4O7S

Molecular Weight: 556.6 g/mol

* For research use only. Not for human or veterinary use.

SSR 69071 - 344930-95-6

CAS No. 344930-95-6
Molecular Formula C27H32N4O7S
Molecular Weight 556.6 g/mol
IUPAC Name 6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one
Standard InChI InChI=1S/C27H32N4O7S/c1-18(2)20-14-19(36-3)15-22-25(20)27(33)31(39(22,34)35)17-38-23-16-24(32)30-11-7-8-21(26(30)28-23)37-13-12-29-9-5-4-6-10-29/h7-8,11,14-16,18H,4-6,9-10,12-13,17H2,1-3H3
Standard InChI Key DRZXDZYWZSKFDL-UHFFFAOYSA-N
SMILES CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5
Canonical SMILES CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)N(C2=O)COC3=CC(=O)N4C=CC=C(C4=N3)OCCN5CCCCC5

Chemical and Structural Profile

Molecular Characteristics

SSR 69071 has a molecular formula of C27H32N4O7S and a molecular weight of 556.63 g/mol . Its crystalline structure features a benzisothiazol-3-one-1,1-dioxide core linked to a pyrido[1,2-a]pyrimidin-4-one moiety via a methoxy bridge, with additional functional groups contributing to its pharmacokinetic properties (Figure 1) . The hydrochloride derivative (C27H33ClN4O7S, MW 593.1 g/mol) is also documented, though biological data for this salt form remain limited .

Table 1: Physicochemical Properties of SSR 69071

PropertyValueSource
Purity≥98% (HPLC)
Solubility10 mM in ethanol, 25 mM in DMSO
UV/Vis Absorptionλmax = 229 nm, 271 nm
Storage Conditions-20°C (stable ≥4 years)

Mechanism of Action and Biochemical Activity

Inhibition Kinetics

SSR 69071 acts as a tight-binding, competitive inhibitor of HLE, with a dissociation constant (Ki) of 0.0168 ± 0.0014 nM and an inactivation rate constant (kon) of 0.183 ± 0.013 × 10⁶ M⁻¹s⁻¹ . The slow dissociation rate (koff = 3.11 × 10⁻⁶ s⁻¹) ensures prolonged enzyme inhibition, making it pharmacologically effective at low doses .

Species Selectivity

The compound exhibits marked species specificity, showing 100-fold greater affinity for human elastase than rodent orthologs:

Table 2: Species-Dependent Inhibition Constants (Ki)

SpeciesKi (nM)Source
Human0.017
Mouse1.70
Rat3.01
Rabbit58
Porcine>100

This selectivity profile necessitates careful translation of preclinical findings from animal models to human therapeutics.

Preclinical Efficacy and Pharmacological Studies

In Vitro Models

SSR 69071 demonstrates potent anti-elastase activity in enzymatic assays, completely inhibiting HLE at 10 nM . Ex vivo studies in mouse bronchoalveolar lavage fluid showed dose-dependent suppression of elastase activity (ED50 = 10.5 mg/kg, p.o.) .

Lung Injury

In murine models of HLE-induced acute lung hemorrhage, oral administration of 2.8 mg/kg SSR 69071 reduced hemorrhage by 50% (ID50 = 2.8 mg/kg) .

Ischemia-Reperfusion Injury

SSR 69071 (5 mg/kg i.v.) administered prior to reperfusion in rabbits reduced myocardial infarct size by 47% compared to controls, highlighting its potential in cardiovascular therapeutics .

Inflammatory Pain

Recent studies indicate that SSR 69071 attenuates mechanical allodynia in murine models of neuropathic and cancer pain, with efficacy comparable to gabapentin but without sedative side effects .

Pharmacokinetics and Oral Bioavailability

SSR 69071 exhibits favorable pharmacokinetic properties:

  • Oral Absorption: Peak plasma concentrations reached within 1–2 hours post-administration .

  • Half-Life: 4–6 hours in rodent models, supporting twice-daily dosing .

  • Tissue Penetration: High distribution to lung and cardiac tissues, with brain penetration limited by P-glycoprotein efflux .

Derivative Compounds and Structural Analogues

The hydrochloride salt (SSR-69071 hydrochloride, CID 10282027) has been characterized pharmacologically, though its therapeutic advantages over the parent compound remain unexplored . Structural modifications to enhance blood-brain barrier penetration or prolong half-life are active areas of research.

Current Research and Future Directions

As of 2025, SSR 69071 remains in preclinical development, with recent studies focusing on:

  • Combination Therapies: Synergy with protease-activated receptor antagonists in inflammatory models .

  • Formulation Optimization: Nanoparticle-based delivery systems to enhance pulmonary bioavailability .

  • Disease Modification: Potential to delay progression in alpha-1 antitrypsin deficiency .

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